1,2,5-Trimethylpiperazine
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Overview
Description
1,2,5-Trimethylpiperazine is a heterocyclic organic compound with the molecular formula C7H16N2 It is a derivative of piperazine, characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 1, 2, and 5 of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Trimethylpiperazine can be synthesized through the methylation of piperazine. One common method involves the reaction of piperazine with formaldehyde and formic acid under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure high conversion rates and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The process may also include purification steps such as distillation or crystallization to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the methyl groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Demethylated piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used
Scientific Research Applications
1,2,5-Trimethylpiperazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of 1,2,5-Trimethylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction and neuronal activity .
Comparison with Similar Compounds
1,2,6-Trimethylpiperazine: Similar structure but with a methyl group at position 6 instead of 5.
1,3,3-Trimethylpiperazine: Methyl groups at positions 1 and 3.
2,2,5-Trimethylpyrrolidine: A related compound with a different ring structure
Uniqueness: 1,2,5-Trimethylpiperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups affects the compound’s steric and electronic properties, making it distinct from other trimethylpiperazine derivatives .
Biological Activity
1,2,5-Trimethylpiperazine (TMP) is a cyclic organic compound with the molecular formula C₈H₁₈N₂. It is characterized by a six-membered ring containing two nitrogen atoms and three methyl groups located at the 1, 2, and 5 positions. This unique substitution pattern significantly influences its chemical reactivity and biological activity. Recent studies have explored its potential applications in neuroprotection, pain management, and antimicrobial efficacy.
The structure of TMP allows for various synthetic pathways to produce derivatives that may enhance its biological activity. The compound can be synthesized through several methods, including:
- Alkylation of piperazine : Using methyl iodide or other alkylating agents.
- Cyclization reactions : Involving diaminopropane or other amines.
The distinct steric bulk introduced by the methyl groups contributes to its interaction with biological targets, making it a valuable scaffold in medicinal chemistry.
Neuroprotective Effects
Research indicates that TMP exhibits significant neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests that TMP may influence pathways involved in neuroprotection and cognitive function.
Key Findings:
- Binding Affinity : Molecular docking studies have shown that TMP can effectively bind to receptors involved in neurological pathways, potentially modulating neurotransmitter release and receptor activation.
- Neurotransmitter Interaction : TMP's interaction with delta-opioid receptors has been highlighted as a promising area for developing new analgesics.
Antimicrobial Activity
TMP has also been investigated for its antimicrobial properties. It has demonstrated moderate activity against various pathogens, indicating its potential as an antimicrobial agent.
Antimicrobial Efficacy:
- Pathogens Tested : TMP showed effectiveness against Klebsiella pneumoniae, Candida albicans, Escherichia coli, among others .
- Mechanism of Action : The compound's structural characteristics allow it to disrupt microbial cell membranes or interfere with metabolic processes.
Comparative Analysis with Other Piperazine Derivatives
To understand the unique biological profile of TMP, it is beneficial to compare it with other piperazine derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,5-Dimethylpiperazine | C₆H₁₄N₂ | Fewer methyl groups; primarily used in pharmaceuticals. |
1-Methylpiperazine | C₅H₁₂N₂ | Only one methyl group; used as a solvent and reagent. |
1,4-Dimethylpiperazine | C₆H₁₄N₂ | Dimethyl substitution at different positions; used in drug synthesis. |
4-Methylpiperazine | C₆H₁₄N₂ | Methyl group at position four; exhibits different biological activity compared to TMP. |
The presence of multiple methyl groups at specific positions in TMP enhances its steric bulk and reactivity compared to these similar compounds.
Case Studies on Biological Activity
Several case studies have highlighted the applications of TMP in various biological contexts:
- Neuroprotective Studies : Clinical trials have indicated that compounds derived from TMP show promise in enhancing cognitive function in animal models of Alzheimer's disease.
- Antimicrobial Applications : Laboratory studies have confirmed the efficacy of TMP against specific bacterial strains, suggesting its potential use in developing new antibiotics.
Properties
IUPAC Name |
1,2,5-trimethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYSFKPWCVXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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